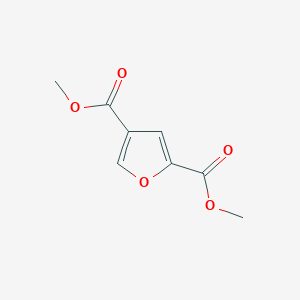

Dimethyl furan-2,4-dicarboxylate

Description

Contextual Significance within Furanic Compound Research

The drive towards a sustainable bio-based economy has intensified research into furanic compounds, which are derivable from renewable biomass resources like carbohydrates. researchgate.net Furan-2,5-dicarboxylic acid (2,5-FDCA) has been identified as a key bio-based building block, with its dimethyl ester being a precursor to polymers like polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-based PET. rsc.orgsarchemlabs.com

The investigation into other furan (B31954) dicarboxylic acid isomers, such as 2,4-FDCA and its corresponding dimethyl ester, represents a logical and important expansion of this research field. The concurrent formation of furan-2,4-dicarboxylic acid alongside the 2,5-isomer in certain synthesis routes, such as the Henkel reaction, has spurred further investigation into its properties and potential uses. rsc.orgrsc.org This exploration is crucial for maximizing the utilization of all products from biomass conversion processes and for discovering novel materials with unique characteristics.

Distinctive Characteristics and Isomeric Relationships with Related Furan Dicarboxylates

Dimethyl furan-2,4-dicarboxylate (2,4-DMFDCA) is one of several isomers of dimethyl furandicarboxylate, each with a distinct arrangement of the two methoxycarbonyl groups on the furan ring. This structural variation leads to significant differences in their physical and chemical properties.

The primary isomers include:

Dimethyl furan-2,5-dicarboxylate (B1257723) (2,5-DMFDCA): A symmetrical molecule that has been extensively studied for polymer synthesis. sarchemlabs.com

Dimethyl furan-2,4-dicarboxylate (2,4-DMFDCA): An asymmetrical isomer that is gaining attention for its unique structural attributes.

Dimethyl furan-3,4-dicarboxylate: Another isomer with distinct properties.

Dimethyl furan-2,3-dicarboxylate: Also explored for applications such as plasticizers. nih.gov

Single-crystal X-ray analysis has revealed that furan-2,4-dicarboxylic acid possesses a more 'linear' character compared to its 2,5-counterpart, making it structurally more analogous to terephthalic acid. rsc.orgrsc.org This linearity is a significant characteristic that influences the properties of polymers derived from it. Research has shown that enzymatic polymerization using Candida antarctica lipase (B570770) B (CALB) can favor the 2,4-isomer, leading to furanic copolyesters with higher degrees of polymerization. researchgate.netacs.org

Table 1: Comparison of Dimethyl Furandicarboxylate Isomers

| Property | Dimethyl furan-2,4-dicarboxylate | Dimethyl furan-2,5-dicarboxylate | Dimethyl furan-3,4-dicarboxylate |

| Molecular Formula | C₈H₈O₅ nih.gov | C₈H₈O₅ chemicalbook.com | C₈H₈O₅ |

| Molecular Weight | 184.15 g/mol nih.gov | 184.15 g/mol chemicalbook.com | 184.15 g/mol |

| CAS Number | 592845 (for the acid) nih.gov | 4282-32-0 chemicalbook.com | 3387-26-6 |

| Structure | Asymmetrical | Symmetrical | Symmetrical |

| Melting Point | Not widely reported | 112-115 °C nbinno.com | 121-123 °C |

| Boiling Point | Not widely reported | Decomposes before boiling nbinno.com | Not widely reported |

Note: Data for some properties of dimethyl furan-3,4-dicarboxylate is not as readily available in the public domain.

Emergence as a Subject of Advanced Chemical and Materials Science Inquiry

The unique structural features of dimethyl furan-2,4-dicarboxylate are positioning it as a compound of interest for advanced chemical and materials science research. Its asymmetrical nature, in contrast to the symmetrical 2,5-isomer, can lead to the development of polymers with different and potentially advantageous properties.

Recent studies have begun to explore the incorporation of the 2,4-FDCA isomer into step-growth polymers. rsc.org The investigation into its enzymatic polymerization has shown that the resulting copolyesters can exhibit different thermal properties, such as multiple melting temperatures and varying glass transition temperatures, compared to those derived from the 2,5-isomer. researchgate.netacs.org For example, 2,4-FDCA-based copolyesters have shown multiple melting temperatures ranging from 43 to 61 °C and glass-transition temperatures from -14 to 12 °C, with one being amorphous. researchgate.netacs.org This suggests that by using the 2,4-isomer, it is possible to tune the physical properties of the resulting polymers. The exploration of its use in the synthesis of other functional organic compounds is also an active area of research. evitachem.com

The growing body of research on dimethyl furan-2,4-dicarboxylate underscores its potential to contribute to the development of new, sustainable materials with tailored properties, further broadening the scope and impact of furan chemistry.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl furan-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-11-7(9)5-3-6(13-4-5)8(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNZEMZRQVMDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Elucidation of Formation Pathways for Dimethyl Furan 2,4 Dicarboxylate

Chemical Synthesis Approaches

The generation of dimethyl furan-2,4-dicarboxylate is primarily achieved through multi-step chemical synthesis, starting from precursor molecules and culminating in the target ester. Key methodologies involve the strategic rearrangement of furoate structures and the direct esterification of the corresponding dicarboxylic acid.

Disproportionation Reactions of Furoate Precursors

A significant route to the furan-2,4-dicarboxylic acid backbone involves the disproportionation of furoate salts, a process often referred to as the Henkel reaction. scispace.comrsc.org This solvent-free reaction typically starts with potassium-2-furoate, which upon heating in the presence of a catalyst, disproportionates into furan (B31954) and various furan dicarboxylic acid isomers. scispace.comrsc.org While furan-2,5-dicarboxylic acid (2,5-FDCA) is usually the primary product, the formation of furan-2,4-dicarboxylic acid (2,4-FDCA) as a significant by-product has been a key finding. scispace.comrsc.orgrsc.org Experimental evidence suggests that the 2,5- and 2,4-isomers are formed through distinct reaction pathways rather than isomerization from one to another under the applied conditions. scispace.comrsc.orguu.nl

The choice of catalyst plays a crucial role in determining the ratio of the resulting dicarboxylic acid isomers. Lewis acidic catalysts are particularly effective in promoting the disproportionation reaction. scispace.comrsc.org Studies have shown that by reacting potassium-2-furoate at elevated temperatures (e.g., 260 °C) with catalysts such as cadmium iodide (CdI₂) or zinc chloride (ZnCl₂), a mixture of potassium furan-2,5-dicarboxylate (B1257723) and potassium furan-2,4-dicarboxylate is produced. scispace.comrsc.orgrsc.org The type of Lewis acid used directly influences the selectivity towards the different isomers. scispace.comrsc.orgacs.org For instance, the use of CdI₂ has been shown to yield a significant fraction of the 2,4-FDCA isomer, in some cases up to 30% of the total dicarboxylic acid yield. rsc.org

Table 1: Effect of Catalysts on the Disproportionation of Potassium-2-Furoate

| Catalyst (22 mol%) | Temperature (°C) | Reaction Time (h) | Total FDCA Yield (%) | Isomer Ratio (2,5-FDCA : 2,4-FDCA) | Reference |

|---|---|---|---|---|---|

| CdI₂ | 260 | 5.5 | ~90 (isolated) | ~70 : 30 | scispace.comrsc.org |

| ZnCl₂ | 260 | 5.5 | Data not fully quantified, but 2,4-FDCA is formed | Selectivity affected by catalyst type | scispace.comrsc.org |

Esterification and Derivatization from Furan-2,4-dicarboxylic Acid

Once the mixture of furan-2,4-dicarboxylic acid and furan-2,5-dicarboxylic acid is obtained from the disproportionation reaction, the next step is esterification. This process converts the carboxylic acid groups into methyl esters, yielding dimethyl furan-2,4-dicarboxylate and its 2,5-isomer. This derivatization is not only the final step to obtaining the target compound but also facilitates a more efficient separation of the isomers. rsc.org The esterification can be carried out using standard chemical methods, such as reacting the dicarboxylic acid with methanol (B129727) in the presence of an acid catalyst. arkat-usa.org For example, a common method involves refluxing the acid in methanol with a catalyst like trimethylsilyl (B98337) chloride (TMSCl) to achieve high yields of the corresponding dimethyl ester. arkat-usa.org

Historical Perspectives and Evolution of Synthetic Routes

The synthesis of furan-based dicarboxylic acids has been a subject of study for over a century. The first reported synthesis of 2,4-FDCA was by Feist in 1901, which involved a multi-step process starting from the bromination of methyl coumalate. rsc.org However, this method was found to produce the desired acid in poor yields. rsc.org

A more modern and efficient approach is the Henkel reaction, which involves the thermal rearrangement of carboxylate salts. scispace.comrsc.org Historically, this reaction was known for producing 2,5-FDCA. rsc.org However, more recent and detailed investigations have revealed the concurrent and significant formation of 2,4-FDCA, an aspect that had been largely overlooked in earlier literature. scispace.comrsc.org This discovery has refined the understanding of the Henkel reaction's application to furoates, highlighting it as a viable, solvent-free method for producing precursors to both dimethyl furan-2,5-dicarboxylate and dimethyl furan-2,4-dicarboxylate. rsc.org

Biosynthetic Origin and Biotechnological Production

In contrast to the well-documented chemical synthesis routes, there is currently a notable absence of established biosynthetic or biotechnological methods for the production of dimethyl furan-2,4-dicarboxylate or its parent acid, furan-2,4-dicarboxylic acid. The vast majority of research in the biotechnological production of furanics focuses on 2,5-furandicarboxylic acid (2,5-FDCA). nih.govgoogle.com Extensive work has been done on the microbial and enzymatic conversion of biomass-derived sugars and intermediates like 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-FDCA. rsc.orgnih.gov However, similar pathways leading to the 2,4-isomer have not been reported in the scientific literature. This indicates that the biological production of dimethyl furan-2,4-dicarboxylate remains an unexplored area of research.

Discovery as a Secondary Metabolite in Microbial Systems (e.g., Streptomyces sahachiroi)

Dimethyl furan-2,4-dicarboxylate was identified as a cryptic secondary metabolite from the soil bacterium Streptomyces sahachiroi. beilstein-journals.orgnih.govnih.gov A cryptic metabolite is a compound encoded in the genome of an organism, but its production is typically silent or occurs at levels too low to be detected under standard laboratory conditions. beilstein-journals.org For decades, S. sahachiroi was known primarily for producing the antitumor agent azinomycin and its intermediates. beilstein-journals.orgnih.gov The discovery of Dimethyl furan-2,4-dicarboxylate marked the first non-azinomycin-related compound to be isolated and characterized from this particular strain. beilstein-journals.orgnih.govnih.gov Its presence was only revealed when the primary metabolic pathway of the bacterium was intentionally disrupted. beilstein-journals.org

Genetic Engineering Strategies for Enhanced Biosynthesis (e.g., Gene Knockout of NRPS Modules)

The production of Dimethyl furan-2,4-dicarboxylate was significantly enhanced, or "activated," through a targeted genetic engineering strategy. beilstein-journals.orgnih.govnih.gov Researchers performed a gene knockout of aziA2, a gene within the azinomycin biosynthetic gene cluster of Streptomyces sahachiroi. beilstein-journals.orgnih.gov This gene encodes an unusual non-ribosomal peptide synthetase (NRPS) module, which is an enzyme that builds peptide-based natural products without the use of ribosomes. beilstein-journals.orgnih.govresearchgate.net

The functional disruption of the aziA2 gene had a dual effect: it completely abolished the production of azinomycin, the dominant natural product, and simultaneously led to the accumulation and overproduction of Dimethyl furan-2,4-dicarboxylate. beilstein-journals.orgnih.gov This study highlights a powerful approach in natural product discovery: by silencing the production of otherwise predominant metabolites, it is possible to awaken dormant biosynthetic pathways and uncover novel chemical structures. beilstein-journals.orgnih.gov

Table 1: Genetic Engineering of S. sahachiroi for Metabolite Production

| Strain | Genetic Modification | Primary Outcome | Secondary Outcome |

|---|---|---|---|

| Streptomyces sahachiroi Wild-Type | None | Production of azinomycin | Dimethyl furan-2,4-dicarboxylate not detected |

Proposed Biosynthetic Pathways and Metabolic Precursors

While the precise biosynthetic pathway for Dimethyl furan-2,4-dicarboxylate has not been definitively established, scientific analysis has led to two primary hypotheses regarding its formation. beilstein-journals.orgnih.gov

One proposed pathway suggests a polyketide-derived origin. beilstein-journals.orgnih.gov In this scenario, the furan ring system could be formed via the nucleophilic attack of an epoxide, a mechanism observed in the biosynthesis of other natural products like monensin. beilstein-journals.org An alternative hypothesis posits that the biosynthesis could involve the dimerization of pyruvate, a central metabolite in cellular metabolism. beilstein-journals.orgnih.gov Further investigation into the S. sahachiroi genome and isotopic labeling studies would be required to confirm the exact metabolic precursors and enzymatic steps involved. beilstein-journals.org

Table 2: Proposed Biosynthetic Origins of Dimethyl Furan-2,4-dicarboxylate

| Proposed Pathway | Key Metabolic Precursor(s) | Proposed Key Reaction Type |

|---|---|---|

| Polyketide-Derived Pathway | Acetyl-CoA, Malonyl-CoA | Formation of a polyketide chain followed by cyclization involving an epoxide intermediate. beilstein-journals.org |

Investigation of Chemical Reactivity and Transformative Processes

Polymerization Reactions and Mechanisms

Enzymatic polymerization has emerged as a sustainable and highly specific method for synthesizing polyesters from furan-based monomers. acs.orgresearchgate.net This approach utilizes biocatalysts, offering mild reaction conditions and avoiding the harsh chemicals often used in traditional polymerization. rsc.org

Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form such as Novozym 435, is a highly effective biocatalyst for polyester (B1180765) synthesis. rug.nlnih.gov Studies investigating the enzymatic polymerization of furan (B31954) dicarboxylate isomers have revealed distinct preferences for the enzyme.

In the copolymerization of a heteroaromatic diol, 3,4-bis(hydroxymethyl)furan (3,4-BHMF), with furan dicarboxylate isomers, CALB demonstrated a preference for the 2,4-isomer (2,4-DMFDCA) over the 2,5-isomer. acs.orgacs.org This preference resulted in the synthesis of furanic copolyesters (co-FPEs) with higher degrees of polymerization. acs.orgrug.nl The rationale behind this selectivity is attributed to reduced steric hindrance during the reaction with the asymmetrical 2,4-DMFDCA, which facilitates the propagation of the polymer chain. acs.org In contrast, some research indicates that when polymerizing with various aliphatic diols, CALB shows a preference for the 2,5-FDCA isomer over the 2,4- and 3,4-FDCA dimethyl esters. rug.nl The enzyme's broad substrate spectrum makes it a versatile tool in the synthesis of a variety of polyesters. rsc.org

The copolymerization of 2,4-DMFDCA with a variety of diols allows for the tailoring of polymer properties. Research has successfully demonstrated the CALB-catalyzed copolymerization of 2,4-DMFDCA with both heteroaromatic and aliphatic diols. acs.orgrug.nl

A key study explored the copolymerization of 2,4-DMFDCA and 3,4-bis(hydroxymethyl)furan (a heteroaromatic diol) in combination with several linear aliphatic diols of varying chain lengths (C6, C8, C10, and C12). acs.orgrug.nl This process yielded a series of novel furanic copolyesters. The properties of these copolyesters were found to be dependent on the specific combination of monomers used. For instance, the resulting 2,4-FDCA-based copolyesters exhibited multiple melting temperatures (Tm) ranging from 43 to 61 °C and glass transition temperatures (Tg) from -14 to 12 °C. researchgate.netacs.org One of the synthesized copolyesters was found to be completely amorphous. acs.orgrug.nl This demonstrates the versatility of 2,4-DMFDCA in creating polymers with a range of thermal and material properties. acs.org

Table 1: Thermal Properties of Copolyesters from 2,4-DMFDCA, 3,4-BHMF, and Aliphatic Diols

| Aliphatic Diol Chain Length | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Physical State |

|---|---|---|---|

| C6 | -14 °C | 43-55 °C | Semicrystalline |

| C8 | -5 °C | 45-58 °C | Semicrystalline |

| C10 | 12 °C | 50-61 °C | Semicrystalline |

| C12 | 8 °C | N/A | Amorphous |

Data synthesized from research findings. researchgate.netacs.orgrug.nl

For the enzymatic synthesis of furan-based polyesters, a one-step procedure is often employed. rug.nl In a typical process, the monomers (e.g., 2,4-DMFDCA and diols) are mixed with the biocatalyst (immobilized CALB) and molecular sieves, which help remove the methanol (B129727) byproduct and drive the reaction forward. rug.nl The reaction may proceed under atmospheric pressure for an initial period, followed by the application of a vacuum to further facilitate the removal of volatiles and promote chain elongation. acs.org

The choice of solvent is also critical. While many enzymatic polymerizations have been conducted in organic solvents like diphenyl ether or toluene, there is a growing trend towards using more sustainable, bio-based solvents such as p-cymene (B1678584) and D-limonene to create a greener synthesis process. rsc.orgrsc.orgresearchgate.net Temperature is another key variable; enzymatic polymerizations are conducted under mild temperature conditions, typically between 80-120 °C, to maintain the enzyme's activity. researchgate.net Studies have shown that varying these conditions can control the molecular weight and structural characteristics of the resulting polyesters. rsc.org

Beyond enzymatic methods, traditional polycondensation techniques are widely used for polyester synthesis, valued for their scalability and applicability in industrial settings. nih.gov

Melt polycondensation is a standard industrial method for producing high molecular weight polyesters like PET and can be applied to furan-based monomers. nih.govpubcompare.ai The process is typically conducted in two stages without a solvent. nih.gov

The first stage is a transesterification reaction where the dimethyl ester monomer (such as a furan dicarboxylate) reacts with an excess of a diol at elevated temperatures (e.g., 150-220 °C) under an inert atmosphere. nih.govpubcompare.ai This reaction produces a low molecular weight prepolymer and releases methanol. The second stage, polycondensation, involves subjecting this prepolymer to higher temperatures (e.g., 210-250 °C) and a high vacuum. nih.gov These conditions facilitate the removal of excess diol and other byproducts, driving the reaction towards the formation of a high molecular weight polymer. nih.govresearchgate.net This technique has been successfully used to synthesize various furan-based polyesters, demonstrating its potential applicability for the polymerization of dimethyl furan-2,4-dicarboxylate to create materials with properties comparable to conventional petroleum-based plastics. pubcompare.airesearchgate.net

Polycondensation Techniques

Alternative Polycondensation Methodologies for Furan-Based Copolymers

Beyond conventional synthesis, alternative methods for producing furan-based copolyesters are being explored to enhance sustainability and achieve novel material properties. Enzymatic polymerization, in particular, has emerged as a green and efficient alternative.

One prominent method involves the use of Candida antarctica lipase B (CAL-B) as a biocatalyst. researchgate.netchemrxiv.org This enzymatic approach facilitates polycondensation reactions under milder conditions than traditional metal-catalyzed processes, which can help avoid issues like the decarboxylation of the furan ring. researchgate.net Studies have demonstrated the synthesis of furanic-aliphatic copolyesters using CAL-B to catalyze the reaction between furan-based diesters, such as dimethyl furan-2,4-dicarboxylate, and various aliphatic diols. acs.orgrug.nl The use of dimethyl esters like dimethyl 2,5-furandicarboxylate (a structural isomer of the 2,4-diester) is often favored over the corresponding dicarboxylic acids due to their improved solubility in the reaction medium. acs.orgacs.org

Research has shown that CAL-B exhibits a preference for the 2,4-isomer over the 2,5-isomer in certain furan-based polyester syntheses, leading to co-polyesters with higher degrees of polymerization. acs.orgrug.nl These enzymatic polymerizations can be performed as a two-step process, often in a solvent like diphenyl ether, with varying temperatures to control the copolymer structure. researchgate.netchemrxiv.org For instance, furan-based block copolymers have been synthesized using dimethyl 2,5-furandicarboxylate, α,ω-aliphatic linear diols, and a bio-based dilinoleic diol. researchgate.net The resulting copolymers often exhibit a more regular structure compared to those synthesized with metal catalysts. researchgate.net

Another approach is solid-state polymerization (SSP), which can be used as a post-polymerization step to increase the molecular weight of furan-based copolyesters initially produced by melt polycondensation. rsc.org This technique is crucial for achieving the high molecular weights necessary for applications like food packaging. rsc.org

| Methodology | Monomers | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Enzymatic Polycondensation | Dimethyl furan-2,4-dicarboxylate (2,4-DMFDCA), 3,4-Bis(hydroxymethyl)furan (3,4-BHMF), Aliphatic diols | Candida antarctica lipase B (CAL-B) | CAL-B shows a preference for the 2,4-isomer over the 2,5-isomer, leading to higher degrees of polymerization. | acs.orgrug.nl |

| Enzymatic Polycondensation | Dimethyl 2,5-furandicarboxylate (DMFDCA), α,ω-Aliphatic linear diols, Dilinoleic diol | CAL-B in diphenyl ether (two-step, temp-varied) | Produces furan-based block copolymers with a more regular structure than metal-catalyzed methods. | researchgate.net |

| Melt Polycondensation + Solid-State Polymerization (SSP) | Dimethyl furan dicarboxylate (DM-FDCA), Ethylene glycol (EG), 1,4-Cyclohexanedimethanol (CHDM) | Two-step melt polycondensation followed by SSP | SSP is effective in increasing molecular weight to levels suitable for manufacturing applications like bottles. | rsc.org |

Advanced Organic Transformations

The furan moiety in dimethyl furan-2,4-dicarboxylate is a versatile diene, enabling its participation in various cycloaddition reactions, which are powerful tools for constructing complex cyclic architectures.

The furan ring readily participates as a 4π component in [4+2] cycloadditions, also known as Diels-Alder reactions. nih.gov These reactions are fundamental in transforming furan derivatives into more complex molecules. nih.gov For example, furan-fused cyclobutanones can act as versatile C4 synthons in rhodium-catalyzed enantioselective [4+2] cycloadditions with imines, producing furan-fused lactams. nih.govnih.gov The reactivity in these cycloadditions is influenced by the substituents on the furan ring and the nature of the dienophile. nih.gov Lewis acids are often employed to catalyze the reaction and can control the regioselectivity of the cycloaddition between furanyl-substituted cyclopropanes and nitrosoarenes, which act as a formal [4+2] cycloaddition. rsc.org

Furan derivatives can also engage in higher-order cycloadditions, such as the [8+2] cycloaddition. researchgate.netacs.orgnih.gov These reactions provide a direct pathway to ten-membered ring systems. pku.edu.cn For instance, the coupling of various dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to proceed via an [8+2] cycloaddition, affording furan-bridged 10-membered rings. researchgate.net In some cases, the reaction pathway is complex, beginning with an intermolecular Diels-Alder [4+2] reaction between the dienophile and the furan moiety, followed by rearrangements to yield products that are isomers of the expected [8+2] cycloadduct. pku.edu.cn

| Reaction Type | Reactants | Key Features | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Furan-fused cyclobutanones and Imines | Rh-catalyzed, enantioselective. | Furan-fused six-membered lactams. | nih.govnih.gov |

| Formal [4+2] Cycloaddition | Furanyl-substituted cyclopropanes and Nitrosoarenes | Lewis acid-promoted, regiodivergent. | 1,2-Oxazine derivatives. | rsc.org |

| [8+2] Cycloaddition | Dienylfurans and Dimethyl acetylenedicarboxylate (DMAD) | Stepwise mechanism, diastereoselective. | Furan-bridged 10-membered rings. | researchgate.net |

| Tandem [4+2]/ acs.orgresearchgate.net-H shift | Vinylphenylfuran and DMAD | Thermal conditions; proceeds via diradical intermediate. | Expoxyphenanthrene ([8+2] isomer). | pku.edu.cn |

The mechanisms of furan cycloadditions can be complex and sometimes involve stepwise pathways featuring diradical intermediates rather than concerted processes. Density functional theory (DFT) calculations have been instrumental in elucidating these pathways.

In the context of the [8+2] cycloaddition between dienylfurans and dimethyl acetylenedicarboxylate (DMAD), a stepwise mechanism is proposed. researchgate.net This process begins with the attack of the diene substituent on the dienophile (DMAD), forming a diradical intermediate. researchgate.net This intermediate then undergoes ring closure to generate the final cycloadduct. researchgate.net

A fascinating example involves the reaction of vinylphenylfuran with DMAD. pku.edu.cn Instead of a direct [8+2] cycloaddition, the reaction initiates with an intermolecular [4+2] Diels-Alder reaction between DMAD and the furan ring. pku.edu.cn This is followed by an unexpected intramolecular alkene-alkene coupling that generates a diradical species. pku.edu.cn This diradical intermediate subsequently undergoes a acs.orgresearchgate.net-H shift to yield the experimentally observed product, an expoxyphenanthrene, which is an isomer of the anticipated [8+2] adduct. pku.edu.cn DFT calculations revealed that the formation of the true [8+2] cycloadduct is kinetically disfavored. pku.edu.cn Understanding the stability and reactivity of such diradical intermediates is crucial for predicting and controlling the outcomes of these advanced transformations. nih.govelsevierpure.com

Oxidative and Reductive Reactivity of Furanic Esters

The ester groups and the furan ring of dimethyl furan-2,4-dicarboxylate can undergo both oxidation and reduction under specific catalytic conditions.

One of the most significant oxidative transformations is the one-step oxidative esterification of biomass-derived 2,5-furandiformaldehyde (DFF) to produce dimethyl furan-2,5-dicarboxylate (B1257723) (an isomer of the title compound). researchgate.netmdpi.com This process simplifies the synthesis from bio-based platform molecules. researchgate.net Gold nanoparticles supported on various materials have proven to be effective catalysts for this reaction. researchgate.netmdpi.com The choice of support material is critical; basic supports like hydrotalcite (Au/Mg3Al-HT) show excellent activity and selectivity (97.8%) for the desired diester product. researchgate.netmdpi.com The basicity of the support is believed to reduce the electronic state of the gold nanoparticles, which in turn enhances the catalytic selectivity for oxidative esterification over competing reactions like acetal (B89532) formation. researchgate.net

Regarding reductive processes, the functional groups on the furan ring can be selectively reduced. For instance, the aldehyde group in a related compound, dimethyl 5-formylfuran-2,4-dicarboxylate, can be reduced to an alcohol using standard reducing agents like sodium borohydride. evitachem.com The ester groups themselves can be hydrolyzed under acidic conditions to yield the corresponding dicarboxylic acid. evitachem.com

Academic Applications in Materials Science and Sustainable Chemistry

Monomer for Bio-based Polymer Development

The incorporation of dimethyl furan-2,4-dicarboxylate into polymer chains allows for the creation of high-performance materials from renewable resources. Its furan (B31954) ring introduces rigidity and specific chemical functionalities that influence the thermal and mechanical properties of the resulting polymers.

The synthesis of polyesters from dimethyl furan-2,4-dicarboxylate has demonstrated the potential to yield materials with a tunable thermal profile. Research has shown that the homopolyester derived from 2,4-FDCA, poly(ethylene-2,4-furandicarboxylate) (2,4-PEF), is amorphous but exhibits a glass transition temperature (Tg) similar to that of its semicrystalline 2,5-isomer counterpart, 2,5-PEF, and the widely used petroleum-based poly(ethylene terephthalate) (PET). acs.org This suggests that the 2,4-isomer can be used to create amorphous polyesters with high thermal stability.

In a study comparing poly(butylene 2,4-furanoate) (2,4-PBF) with its 2,5-isomer, it was found that 2,4-PBF exhibited a lower glass-to-rubber transition and melting temperature, as well as a reduced crystallization capability. nih.govacs.org However, the 2,4-isomer showed enhanced thermal stability. nih.govacs.org From a functional perspective, the 2,4-PBF films demonstrated reduced hydrophilicity, suggesting better resistance to hydrolysis. nih.govacs.org

Table 1: Thermal Properties of Polyesters Containing 2,4-Furandicarboxylic Acid

| Polyester (B1180765) Composition | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Thermal Decomposition Temp. (Tmax) (°C) |

| 2,4-PBF | 29 | 148 | 409 |

| 2,5-PBF | 39 | 168 | - |

| 2,4-PTF | - | - | 409 |

| 2,4-PPeF | - | - | 403 |

| 2,4-PHF | - | - | 409 |

Data sourced from Bianchi et al. (2024) and Bianchi et al. (2021). nih.govacs.orgcnr.it

The synthesis of polyamides using furan-based monomers is an active area of research, aiming to develop bio-based alternatives to conventional engineering plastics like polyphthalamides (PPAs). rsc.orgrsc.orgaalto.fi While the majority of published work focuses on the 2,5-isomer of FDCA, the principles of polycondensation reactions with diamines are applicable to the 2,4-isomer. The incorporation of the furan ring is known to sometimes reduce the intermolecular hydrogen bonding that is crucial for the high performance of polyamides, often resulting in amorphous materials. rsc.org However, these amorphous polyamides can still exhibit high glass transition temperatures and good thermal stability.

Detailed research findings specifically on homopolyamides derived from dimethyl furan-2,4-dicarboxylate are limited in publicly available literature. The following table is illustrative of the types of properties that would be investigated for such materials, based on research into furan-based polyamides in general.

Table 2: Anticipated Properties of Polyamides from Dimethyl Furan-2,4-dicarboxylate

| Diamine Comonomer | Glass Transition Temp. (Tg) (°C) | Thermal Stability (Td, 5% weight loss) (°C) |

| Aliphatic Diamine (e.g., Hexamethylenediamine) | Potentially > 100 | Potentially > 340 |

| Aromatic Diamine | Potentially > 150 | Potentially > 400 |

Data are hypothetical and based on trends observed in furan-based polyamides derived from the 2,5-isomer. aalto.fisci-hub.se

Copolymerization is a powerful strategy to fine-tune the properties of furan-based polyesters. By incorporating dimethyl furan-2,4-dicarboxylate as a comonomer, it is possible to disrupt the regularity of the polymer chain, leading to changes in crystallinity and, consequently, in the material's mechanical and thermal properties. mdpi.com

Studies on copolyesters of 2,5- and 2,4-FDCA with various diols (ethylene glycol, 1,3-propanediol, and 1,4-butanediol) have shown that high molecular weight polymers with good thermal stability can be achieved. acs.org The inclusion of the 2,4-isomer has a notable effect on the polymer's ability to crystallize; even small amounts can lead to amorphous materials. acs.org This allows for the creation of polyesters with a broad processing window and thermal behavior that can be tailored to specific applications. acs.org For instance, the combination of the two isomers has been shown to have a synergistic effect, with copolyesters containing 5 to 15 mol% of 2,4-FDCA exhibiting a higher glass transition temperature than the 2,5-PEF homopolymer. mdpi.com

Remarkably, the gas barrier properties of polyesters can be significantly improved through the use of the 2,4-isomer. Poly(butylene 2,4-furanoate) showed oxygen and carbon dioxide transmission rates that were 50 and 110 times lower, respectively, than its 2,5-PBF counterpart. acs.org

Contribution to Green Manufacturing and Sustainable Resource Utilization

The use of dimethyl furan-2,4-dicarboxylate aligns with the principles of green chemistry by utilizing renewable resources and offering the potential for more environmentally benign production processes.

Furan-2,4-dicarboxylic acid, the precursor to its dimethyl ester, can be synthesized from renewable biomass. sugar-energy.comnbinno.com One notable pathway is the Henkel reaction, a disproportionation process that can convert potassium-2-furoate, derived from agricultural residues, into a mixture of furan-dicarboxylic acid isomers, including the 2,4-isomer. rsc.orgrsc.org This method provides a route to furan-based monomers that does not rely on fossil fuels. rsc.orgrsc.org The production of FDCA from renewable feedstocks is associated with a lower carbon footprint compared to the manufacturing of its petrochemical analogue, terephthalic acid. sugar-energy.com Furthermore, the resulting furan-based polymers have the potential for enhanced biodegradability, which could help mitigate the environmental impact of plastic waste. sugar-energy.com

The production and utilization of dimethyl furan-2,4-dicarboxylate contribute to the development of a portfolio of bio-based chemical feedstocks. As a derivative of 2,4-furandicarboxylic acid, it is part of a family of furanic compounds that are considered key platform chemicals for a sustainable chemical industry. nbinno.com The ability to produce mixtures of FDCA isomers, such as the 2,4- and 2,5-isomers, directly from the Henkel reaction and use them in polymerization without complex separation steps could lead to more cost-effective and resource-efficient manufacturing processes for bio-based polymers. acs.org This approach expands the range of available bio-based monomers, enabling the creation of a wider variety of sustainable materials with tailored properties.

Versatility as a Chemical Building Block for Functional Materials

Dimethyl furan-2,4-dicarboxylate, an ester derived from furan-2,4-dicarboxylic acid (2,4-FDCA), is a platform chemical with significant potential in the fields of materials science and sustainable chemistry. Its rigid furan ring and the specific spatial arrangement of its two carboxylate groups make it a unique building block for the synthesis of specialized polymers and functional materials. While its isomer, dimethyl furan-2,5-dicarboxylate (B1257723), has been more extensively studied, the 2,4-isomer offers distinct structural properties that are of growing academic and industrial interest.

Furan-dicarboxylic acids are recognized as valuable organic linkers for the construction of metal-organic frameworks (MOFs). These linkers coordinate with metal ions or clusters to form porous, crystalline materials with applications in gas storage, separation, and catalysis. The furan ring's heteroatom and conjugated system can influence the electronic properties and catalytic activity of the resulting MOF.

While numerous MOFs have been successfully synthesized using the linear furan-2,5-dicarboxylic acid ligand, specific examples utilizing furan-2,4-dicarboxylic acid as the primary linker are not extensively documented in current literature. This represents a potential area for future research, as the angled disposition of the carboxylate groups in the 2,4-isomer would be expected to produce MOFs with different topologies and pore structures compared to its 2,5-isomer counterpart. For instance, studies on iron-based MOFs with the 2,5-isomer have produced frameworks with rare building units and demonstrated catalytic activity, indicating the potential for creating novel functional materials with furan-based linkers. nih.gov Similarly, lanthanide-based MOFs derived from furan-2,5-dicarboxylate have been explored for their luminescent and magnetic properties. nih.gov The principles guiding the synthesis of these materials—namely the coordination of the carboxylate groups with metal centers—are directly applicable to the 2,4-isomer, suggesting that it could serve as a valuable, albeit underexplored, component for creating new MOFs with unique structural and functional characteristics.

The chemical structure of dimethyl furan-2,4-dicarboxylate makes it a versatile precursor for the synthesis of other functionalized aromatic compounds. The furan ring itself can undergo reactions to form new aromatic systems, and the ester groups provide reactive sites for further modification.

One of the key methods for synthesizing the parent compound, furan-2,4-dicarboxylic acid, is through the Henkel reaction, which involves the catalytic, high-temperature disproportionation of potassium 2-furoate. rsc.orgrsc.org This process yields a mixture of furan-dicarboxylic acid isomers, including the 2,4- and 2,5-isomers, which can then be esterified to their corresponding dimethyl esters. rsc.org The selectivity towards different isomers can be influenced by the choice of catalyst. rsc.orgscispace.com

Table 1: Catalyst Influence on the Henkel Reaction for Furan-Dicarboxylic Acid (FDCA) Synthesis

| Catalyst | Temperature (°C) | Product(s) | Key Finding | Reference |

| CdI₂ or ZnCl₂ | 260 | Furan, 2,5-FDCA, 2,4-FDCA | The reaction disproportionates potassium-2-furoate into furan and a mixture of FDCA isomers. | rsc.orgscispace.com |

| ZnCl₂ | Not specified | 2,5-FDCA | Reported as an effective catalyst for the disproportionation reaction. | scispace.com |

This table summarizes findings on the synthesis of the parent dicarboxylic acid, which is then esterified to produce Dimethyl furan-2,4-dicarboxylate.

A significant application of dimethyl furan-2,4-dicarboxylate is its potential as a monomer for producing synthetic polyesters. Single-crystal X-ray analysis has revealed that furan-2,4-dicarboxylic acid has a more 'linear' character compared to its 2,5-isomer. rsc.orgscispace.com This structural feature makes it more analogous to terephthalic acid, a key component in commercial polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET), suggesting its potential as a bio-based substitute in polymer synthesis.

Furthermore, the furan ring in dimethyl furan-2,4-dicarboxylate can act as a diene in cycloaddition reactions, such as the Diels-Alder reaction. nih.gov This reactivity provides a powerful pathway for converting the furanic core into more complex polycyclic and substituted aromatic structures. While specific studies on the cycloaddition reactions of dimethyl furan-2,4-dicarboxylate are limited, the general principle is well-established for furan derivatives. These reactions typically involve reacting the furan compound with a dienophile, such as an alkene or alkyne, to form a bicyclic adduct which can then be aromatized through subsequent chemical steps. pku.edu.cnpku.edu.cn This approach is a cornerstone of furan-to-aromatics (F2A) conversion processes, highlighting the role of furanic compounds as versatile intermediates in synthetic organic chemistry. sarchemlabs.com

Computational and Theoretical Investigations of Dimethyl Furan 2,4 Dicarboxylate and Its Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the reactivity and mechanistic pathways of organic molecules, including furan (B31954) derivatives.

DFT calculations are instrumental in mapping out the step-by-step processes of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can construct a detailed reaction profile. For furan-based compounds, DFT has been used to understand various transformations.

For instance, the formation of the parent compound, furan-2,4-dicarboxylic acid, can occur alongside furan-2,5-dicarboxylic acid through disproportionation reactions like the Henkel reaction. rsc.org DFT studies help to elucidate why different catalyst systems, such as those based on CdI₂ or ZnCl₂, can lead to different ratios of these isomers by modeling the interaction between the catalyst and the furan substrate. rsc.org

Furthermore, DFT calculations have been applied to model the electrocatalytic oxidation of related furan-based alcohols, such as 5-hydroxymethylfurfural (B1680220) (BHMF), on palladium catalysts. acs.orgacs.org These studies simulate the adsorption behavior of the furan ring on the catalyst surface and calculate the charge transfer, revealing how the molecule orients itself for oxidation to dicarboxylic acids. acs.orgacs.org Such computational approaches can predict reaction pathways, identify rate-determining steps, and explain product selectivity, which is crucial for optimizing synthetic routes to furan-based monomers. acs.org

The potential energy surface (PES) is a conceptual and mathematical map of the energy of a molecule as a function of its geometry. By exploring the PES using DFT, scientists can identify the lowest energy pathways for a reaction, akin to finding the easiest mountain passes for a hiker. This exploration is fundamental to understanding reaction kinetics.

Theoretical studies on the reactions of similar furan compounds, like methyl 2-furoate and other alkylated furans, with hydroxyl (OH) radicals provide a template for how such analyses would apply to Dimethyl furan-2,4-dicarboxylate. aip.orgnih.gov These investigations calculate the potential energy surfaces for different reaction types, such as H-abstraction and OH-addition, to determine the most favorable reaction channels. aip.org For example, in the reaction between methyl 2-furoate and OH radicals, H-abstraction from the methyl group was found to be the dominant pathway. aip.org

Kinetic parameters, such as rate constants, can be derived from the calculated PES using theories like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.netnih.gov These calculations can also account for quantum tunneling effects and predict how reaction rates will change with temperature and pressure. researchgate.netnih.gov Such kinetic data are vital for modeling complex chemical systems, including combustion and atmospheric chemistry, where furan derivatives may be present. nih.gov

Molecular Modeling of Structural Conformations and Electronic Properties

Molecular modeling provides detailed information about the three-dimensional structure and electronic landscape of a molecule. For Dimethyl furan-2,4-dicarboxylate, this includes its preferred shapes (conformations) and the distribution of electrons within the molecule.

Computational models complement this experimental data by predicting molecular properties in different environments (e.g., in solution or the gas phase) and by calculating electronic properties that are not directly accessible from diffraction experiments.

Below is a table of key structural and computed properties for Dimethyl furan-2,4-dicarboxylate.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₅ | nih.gov |

| Molecular Weight | 184.14 g/mol | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | C2/c | rsc.org |

| a | 15.2706(19) Å | rsc.org |

| b | 11.0750(13) Å | rsc.org |

| c | 11.6658(14) Å | rsc.org |

| β | 122.294(3)° | rsc.org |

| Volume (V) | 1667.8(3) ų | rsc.org |

| Calculated Density (Dx) | 1.467 g/cm³ | rsc.org |

Simulation of Intermolecular Interactions and Polymerization Dynamics

Understanding how molecules of Dimethyl furan-2,4-dicarboxylate interact with each other is key to predicting its bulk properties, such as melting point, solubility, and its behavior as a monomer in polymerization reactions. Molecular dynamics (MD) simulations can model these interactions over time.

While specific MD simulation studies on the polymerization of Dimethyl furan-2,4-dicarboxylate are not widely reported, research on related furan-based polymers provides significant insights. The structural linearity of the 2,4-dicarboxylate isomer is considered an advantage for creating synthetic polyesters with properties potentially comparable to petroleum-based polymers like PET (polyethylene terephthalate). rsc.org

Simulations can model the non-covalent forces between molecules, such as van der Waals forces and dipole-dipole interactions, which govern the packing of molecules in a liquid or solid state and influence the viscosity of resins. For example, studies on furan-based dimethacrylate resins show that the rigidity and planarity of the furan units lead to strong intermolecular interactions, resulting in high viscosity. acs.org Similar interactions would be expected for Dimethyl furan-2,4-dicarboxylate. By simulating the polymerization process, researchers can predict properties of the resulting polymer, such as its glass transition temperature and thermal stability, which are critical for material applications. acs.org

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are fundamental in confirming the molecular structure of dimethyl furan-2,4-dicarboxylate. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of dimethyl furan-2,4-dicarboxylate. Analysis of the ¹H and ¹³C NMR spectra, along with two-dimensional techniques like DEPT, HMQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals.

In a typical synthesis, the formation of furan-2,4-dicarboxylic acid as a byproduct alongside furan-2,5-dicarboxylic acid can be observed. rsc.orgresearchgate.net Subsequent esterification with methanolic HCl yields the corresponding dimethyl esters, including dimethyl furan-2,4-dicarboxylate. rsc.org NMR analysis is instrumental in identifying and differentiating these isomers. rsc.orgresearchgate.net The ¹H NMR spectrum of dimethyl furan-2,4-dicarboxylate is characterized by the absence of coupling between the two proton signals on the furan (B31954) ring, which appear as singlets, a strong indicator of the 2,4-isomer. researchgate.net

Detailed NMR data for related furan dicarboxylates, such as dimethyl furan-2,5-dicarboxylate (B1257723), have been reported, providing a reference for comparative analysis. For instance, the ¹H NMR spectrum of dimethyl furan-2,5-dicarboxylate in Acetone-d6 shows a singlet at 7.30 ppm for the two furan protons and a singlet at 3.88 ppm for the six methyl protons. rsc.org The ¹³C NMR spectrum exhibits signals at 52.55, 119.26, 147.51, and 158.82 ppm. rsc.org While specific data for the 2,4-isomer is less commonly published in full detail, the principles of NMR analysis remain the same for its characterization.

Table 1: Representative ¹H and ¹³C NMR Data for Dimethyl Furan Dicarboxylate Isomers

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Dimethyl furan-2,5-dicarboxylate | Acetone-d6 | 7.30 (s, 2H), 3.88 (s, 6H) | 52.55, 119.26, 147.51, 158.82 |

| Dimethyl 4,5-dimethylfuran-2,3-dicarboxylate | CDCl3 | 3.90 (s, 3H), 3.88 (s, 3H), 2.30 (s, 3H), 2.01 (s, 3H) | 164.2, 158.3, 152.2, 140.0, 126.3, 116.8, 52.3, 52.1, 11.7, 8.59 |

| Dimethyl 4-methylfuran-2,3-dicarboxylate | CDCl3 | 7.32 (s, 1H), 3.91 (s, 3H), 3.90 (s, 3H), 2.10 (d, J=1.2 Hz, 3H) | 163.7, 158.2, 143.1, 142.3, 125.0, 122.3, 52.4, 52.3, 8.60 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in dimethyl furan-2,4-dicarboxylate. The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester groups and the C-O stretching vibrations. The furan ring itself will also exhibit characteristic C-H and C=C stretching and bending vibrations. While specific IR and Raman data for dimethyl furan-2,4-dicarboxylate were not found in the provided search results, the analysis of related furan-based polymers confirms the utility of these techniques. For instance, Fourier transform infrared spectroscopy has been used to characterize poly(ethylene 2,5-furan dicarboxylate) (PEF), confirming its chemical structure. researchgate.net

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of dimethyl furan-2,4-dicarboxylate and for its quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for confirming the identity and purity of volatile compounds like dimethyl furan-2,4-dicarboxylate. In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase. The mass spectrometer then fragments the molecule and detects the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint.

GC-MS analysis has been successfully employed to separate and identify various furan derivatives, including dimethyl esters of furan dicarboxylic acids. rsc.orgresearchgate.net This technique allows for the resolution of isomers, which is critical in the analysis of reaction mixtures where multiple furan dicarboxylate isomers may be present. rsc.orgmdpi.comresearchgate.netnih.gov For example, a mixture containing dimethyl 2,5-, 2,4-, 3,4-, and 2,3-FDCA can be analyzed by GC-MS to determine the relative abundance of each isomer. researchgate.net The retention time in the gas chromatogram provides an initial identification, which is then confirmed by the mass spectrum. mdpi.comresearchgate.net

Table 2: GC-MS Parameters for the Analysis of Furan Derivatives

| Parameter | Value |

| Column | HP-5MS mdpi.comresearchgate.netnih.govresearchgate.net |

| Injector Temperature | 280 °C nih.gov |

| Oven Program | Initial temp 32 °C (hold 4 min), ramp 20 °C/min to 200 °C (hold 3 min) nih.gov |

| Carrier Gas | Helium nih.gov |

| Detection | Mass Spectrometry (MS) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile compounds or complex mixtures that are not amenable to GC-MS. This method is particularly useful for analyzing furan derivatives in biological or food matrices. nih.govnih.gov In LC-MS, the sample is dissolved in a liquid mobile phase and separated on a column before being introduced into the mass spectrometer.

LC-MS/MS (tandem mass spectrometry) provides enhanced selectivity and sensitivity for the detection of specific analytes in complex samples. nih.gov While specific LC-MS methods for dimethyl furan-2,4-dicarboxylate were not detailed in the search results, the technique has been applied to the analysis of related furan dicarboxylic acids and their metabolites in various samples, demonstrating its applicability to this class of compounds. nih.govnih.govzivak.com

Thermal and Morphological Characterization of Derived Materials

Dimethyl furan-2,4-dicarboxylate is a monomer used in the synthesis of polyesters. The thermal and morphological properties of these derived polymers are critical for determining their potential applications. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) are used to evaluate these properties.

Research on copolyesters synthesized from mixtures of 2,5- and 2,4-furandicarboxylic acid has shown that the incorporation of the 2,4-isomer can influence the thermal behavior of the resulting polymer. acs.org For instance, poly(ethylene-2,4-furandicarboxylate) (2,4-PEF), although amorphous, exhibits a glass transition temperature similar to that of the semi-crystalline poly(ethylene-2,5-furandicarboxylate) (2,5-PEF). acs.org The thermal stability of these furan-based polyesters is often evaluated by TGA, which measures the weight loss of a material as a function of temperature. researchgate.netacs.org The crystalline morphology of these polymers, which can be influenced by the presence of the 2,4-isomer, can be studied using techniques like polarized optical microscopy (POM). mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Detailed research findings indicate that the thermal stability of furan-dicarboxylate isomers is a key consideration in their synthesis and application. scispace.com TGA is employed to determine the decomposition temperatures and to ensure that the compounds are stable under specific reaction conditions. scispace.com For instance, studies on the related dipotassium (B57713) salts of furan-dicarboxylic acid isomers (2,5-, 2,4-, and 3,4-FDCA) showed they were stable and did not undergo significant decarboxylation at temperatures up to 260 °C. scispace.com In one analysis, the thermal stability of dimethyl furan-2,5- and 2,4-dicarboxylate was determined by heating samples from 30 °C to 600 °C at a rate of 10 °C per minute under a nitrogen flow. scispace.com This type of analysis is critical for establishing the processing window for these compounds, particularly in polymerization reactions where high temperatures are often required.

Table 1: Example TGA Parameters for Furan Diester Analysis

| Parameter | Value |

|---|---|

| Instrument | PerkinElmer STA 6000 |

| Temperature Range | 30 °C to 600 °C |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Flow Rate | 40 mL/min |

Data derived from a study on dimethyl furan-dicarboxylate isomers. scispace.com

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

DSC measurements have been conducted on dimethyl furan-2,4-dicarboxylate to characterize its phase behavior. scispace.com In a typical experiment, the sample is heated over a temperature range, for example from 20 °C to 250 °C, at a controlled heating rate like 10 °C/min. scispace.com This analysis helps to determine the melting point of the purified compound, which is a crucial parameter for monomer purity assessment in polymer synthesis. scispace.com The precise melting point of dimethyl furan-2,4-dicarboxylate is a key indicator of its purity, essential for producing high-molecular-weight polymers.

Table 2: Example DSC Parameters for Furan Diester Analysis

| Parameter | Value |

|---|---|

| Instrument | Perkin Elmer Diamond series DSC |

| Temperature Range | 20 °C to 250 °C |

| Heating Rate | 10 °C/min |

Data derived from a study on dimethyl furan-dicarboxylate isomers. scispace.com

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique for analyzing the crystalline structure of materials. It provides information on crystal structure, phase, and crystallite size.

Advanced Techniques for Catalyst Characterization and Process Monitoring (e.g., ICP-OES)

The synthesis of furan dicarboxylates often relies on heterogeneous catalysts, and their characterization is essential for understanding catalytic activity and stability. preprints.orgmdpi.com Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used to determine the elemental composition of materials, particularly the metal content in catalysts. preprints.orgacs.org

In the context of producing furan-based chemicals, ICP-OES is used to verify the actual metal loading on a catalyst support, such as gold on hydrotalcite or titania. preprints.orgacs.org For example, after synthesizing a gold-based catalyst, a sample is digested, often using microwave treatment in aqua regia, and then analyzed. acs.org The ICP-OES instrument measures the emission spectra of the elements in the sample, allowing for precise quantification of the metal content. acs.orgacs.org This is crucial for ensuring consistency between catalyst batches and for investigating deactivation mechanisms, where leaching of the active metal component into the reaction mixture can be a concern. preprints.orgmdpi.com For instance, ICP-OES analysis of a used Au/Mg₃Al-HT catalyst showed that the gold loading remained essentially constant, indicating that metal loss was not the primary reason for deactivation. preprints.orgmdpi.com

Table 3: Example of Catalyst Metal Loading Determined by ICP-OES

| Catalyst | Theoretical Au Loading (wt%) | Actual Au Loading (wt%) |

|---|---|---|

| Au/Mg₃Al-HT | 1.0 | 0.394 |

| Au/Mg₃Al-HT (Used) | N/A | 0.3786 |

Data derived from a study on catalysts for oxidative esterification. preprints.orgmdpi.com

Q & A

Q. How was dimethyl furan-2,4-dicarboxylate first identified and structurally characterized?

Q. What genetic strategies activate the production of dimethyl furan-2,4-dicarboxylate?

Disruption of the aziA2 gene—a non-ribosomal peptide synthetase (NRPS) module—in S. sahachiroi silenced azinomycin biosynthesis and triggered overexpression of dimethyl furan-2,4-dicarboxylate. This approach highlights the utility of gene knockout to unmask dormant metabolites in microbial genomes .

Advanced Research Questions

Q. Why is selective reduction of dimethyl furan-2,4-dicarboxylate challenging compared to other diesters?

Unlike pyrrole or pyridine diesters, dimethyl furan-2,4-dicarboxylate resists regioselective reduction using common reagents (e.g., NaBH₄, DIBAH). The absence of a nitrogen atom in the furan ring limits coordination with reducing agents, preventing selective carbonyl targeting. Steric and electronic factors further complicate reactivity .

Q. What synthetic methodologies enable regioselective synthesis of dimethyl furan-2,4-dicarboxylate derivatives?

Regioselective synthesis can be achieved via:

- Sulfonium ylide reactions : Diacyl sulfonium ylides react with acetylenic esters (e.g., methyl propynoate) in DMSO, favoring 4-ethyl-2-methyl substitution. Solvent polarity and temperature critically influence pathway selection .

- Catalytic systems : Vitamin B₁₂ has been explored for green synthesis of related furanones, though direct application to dimethyl furan-2,4-dicarboxylate requires optimization .

Q. How does dimethyl furan-2,4-dicarboxylate contribute to polymer chemistry?

Enzymatic polycondensation with diols (e.g., 1,6-hexanediol) produces biodegradable polyesters. Candida antarctica lipase B catalyzes reactions at 80°C in toluene, yielding terpolymers with potential biomedical applications (e.g., tissue engineering). MALDI-TOF MS confirmed polymer structures with Mn ~1200 .

Q. What hypotheses exist about the biosynthetic origin of dimethyl furan-2,4-dicarboxylate?

Two proposed pathways:

- Polyketide-derived : Furan ring formation via epoxide nucleophilic attack (analogous to monensin biosynthesis).

- Pyruvate dimerization : Pyruvate aldolase and methyltransferase gene clusters in S. sahachiroi suggest pyruvate as a precursor. Genetic knockout experiments are ongoing to validate these mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.